molecular formula C6H10INS B1620975 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide CAS No. 5787-82-6

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B1620975
CAS No.: 5787-82-6
M. Wt: 255.12 g/mol
InChI Key: WIJKXQIVWMOUHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Thiazolium Salt Chemistry and Their Significance

The active agent, thiamine (B1217682), was finally isolated and crystallized in 1926 by Barend Jansen and Willem Donath. researchgate.netnih.gov Its structure, containing a thiazolium ring, was determined by Robert R. Williams in 1934, who also synthesized it in 1936. wikipedia.orgnih.gov The name "thiamine" reflects its sulfur-containing ("thio") nature and its amine group. wikipedia.org It was discovered that the diphosphorylated form of thiamine is a crucial coenzyme for metabolic reactions, such as the decarboxylation of pyruvate (B1213749). wikipedia.org

This biochemical understanding opened the door to synthetic applications. In 1943, it was found that thiazolium salts could catalyze the benzoin (B196080) condensation, a reaction previously known to be catalyzed by cyanide. tcichemicals.comacs.org This discovery was a landmark, demonstrating that the thiazolium core of thiamine could be harnessed for chemical synthesis. tcichemicals.com The catalytic activity stems from the acidic proton at the C2 position of the thiazolium ring. ambeed.com This led to the development of thiazolium salts as catalysts for other important reactions, including the Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound. wikipedia.orgorganic-chemistry.org The significance of thiazolium salts thus expanded from their biological role as part of an essential vitamin to a versatile tool in organic chemistry. tandfonline.com

Structural Classification within Quaternary Thiazolium Compounds and Ionic Liquids

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide belongs to the class of quaternary thiazolium compounds. These are formed by the alkylation of a thiazole (B1198619) at its nitrogen atom, resulting in a positively charged thiazolium cation. wikipedia.orgpharmaguideline.com Thiazoles themselves are five-membered aromatic rings containing one sulfur and one nitrogen atom. tandfonline.com The quaternization process, for instance, reacting a thiazole with an alkyl halide like methyl iodide, creates the thiazolium salt. wikipedia.orgpharmaguideline.com

Quaternary thiazolium salts are part of a larger family of azolium salts, which also includes imidazolium (B1220033) and triazolium salts. nih.govmdpi.com The structure of the thiazolium cation is characterized by significant pi-electron delocalization, which imparts aromaticity. wikipedia.org In the case of this compound, the thiazole ring is substituted with three methyl groups at positions 2, 3, and 4, and the positive charge on the ring is balanced by an iodide anion.

Many thiazolium salts, particularly those with specific anions, are classified as ionic liquids (ILs). acs.orgresearchgate.net Ionic liquids are salts with melting points below 100 °C. researchgate.netresearchgate.net Thiazolium-based ILs are structurally similar to the more widely studied imidazolium-based ILs. acs.orgresearchgate.net The properties of these ionic liquids, such as viscosity, thermal stability, and solubility, can be finely adjusted by changing the substituents on the thiazolium cation and by selecting different anions. nih.govacs.org For instance, replacing iodide with anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻) can significantly alter the salt's physical properties, often yielding room-temperature ionic liquids. researchgate.netrsc.org These tunable properties make thiazolium-based ionic liquids suitable for various applications, including as solvents for gas separations and as specialized lubricants. acs.orgresearchgate.net

Table 1: Structural Comparison of Azolium-Based Ionic Liquid Cations This table provides a general comparison of common azolium cations used in ionic liquids.

Cation FamilyCore HeterocycleKey Structural FeaturesCommon Applications in ILs
Thiazolium ThiazoleContains one sulfur and one nitrogen atom in a 5-membered ring. tandfonline.comCatalysis, gas separation, lubricants. acs.orgresearchgate.net
Imidazolium ImidazoleContains two nitrogen atoms in a 5-membered ring."Classical" or common ionic liquids, solvents, electrolytes. mdpi.comacs.org
Triazolium TriazoleContains three nitrogen atoms in a 5-membered ring. mdpi.comSolvents for cellulose, potentially less reactive than imidazolium ILs. mdpi.com

Fundamental Role as N-Heterocyclic Carbene (NHC) Precursors in Organic Chemistry

One of the most significant roles of quaternary thiazolium salts in modern organic chemistry is their function as precursors to N-heterocyclic carbenes (NHCs). wikipedia.orgrsc.org NHCs are a class of stable carbenes, which are neutral compounds containing a divalent carbon atom with six valence electrons. ambeed.com The deprotonation of a thiazolium salt at the C2 carbon (the carbon atom situated between the nitrogen and sulfur atoms) generates the corresponding NHC. ambeed.comwikipedia.org This C2-proton is acidic due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom. ambeed.comyoutube.com

The generated NHC is a potent nucleophile and is the catalytically active species in reactions like the benzoin condensation and the Stetter reaction. acs.orgambeed.comorganic-chemistry.org The ability of the NHC to attack an aldehyde carbonyl group initiates a catalytic cycle that results in "umpolung," or the reversal of polarity, of the carbonyl carbon. ambeed.comorganic-chemistry.org This transforms the normally electrophilic aldehyde carbon into a nucleophilic species, often referred to as a masked acyl anion equivalent. tcichemicals.comambeed.com

This NHC-catalyzed reactivity allows for the formation of carbon-carbon bonds under mild conditions, which would otherwise require harsh reagents. tcichemicals.comnih.gov The development of various thiazolium salts with different substituents on the nitrogen and the ring carbons allows for the fine-tuning of the steric and electronic properties of the resulting NHC. researchgate.netnih.gov This has led to the design of highly efficient and even enantioselective catalysts for a wide range of organic transformations, making thiazolium salts and the NHCs derived from them a cornerstone of modern organocatalysis. researchgate.netacs.org

Table 2: Key Reactions Catalyzed by Thiazolium-Derived NHCs This table summarizes major organic reactions where thiazolium salts act as NHC precatalysts.

Reaction NameDescriptionRole of Thiazolium-Derived NHC
Benzoin Condensation Dimerization of two aldehydes to form an α-hydroxy ketone. ambeed.comActs as the catalyst to generate a nucleophilic acyl anion equivalent from an aldehyde. tcichemicals.comacs.orgwikipedia.org
Stetter Reaction 1,4-conjugate addition of an aldehyde to an α,β-unsaturated ketone, ester, or nitrile. organic-chemistry.orgCatalyzes the umpolung of the aldehyde, enabling it to act as a nucleophile in the conjugate addition. wikipedia.orgorganic-chemistry.org
Cross-Benzoin Condensation Coupling of two different aldehydes to form an unsymmetrical α-hydroxy ketone. researchgate.netProvides a chemoselective route to unsymmetrical products. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethyl-1,3-thiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NS.HI/c1-5-4-8-6(2)7(5)3;/h4H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJKXQIVWMOUHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380670
Record name 2,3,4-trimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-82-6
Record name 2,3,4-trimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2,3,4 Trimethyl 1,3 Thiazol 3 Ium Iodide

Alkylation and Quaternization Approaches for Thiazolium Iodides

The most direct and conventional method for the synthesis of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide is the quaternization of the corresponding thiazole (B1198619) precursor, 2,4-dimethylthiazole (B1360104). wikipedia.org This reaction involves the N-alkylation of the thiazole's nitrogen atom with an appropriate alkylating agent, in this case, methyl iodide. youtube.com

The process begins with the synthesis of the 2,4-dimethylthiazole core. A prominent method for this is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (chloroacetone) with a thioamide (thioacetamide). wikipedia.orgorgsyn.org To streamline the process, the thioacetamide (B46855) can be formed in situ from acetamide (B32628) and phosphorus pentasulfide, avoiding the isolation of the thioamide. orgsyn.org

Once 2,4-dimethylthiazole is obtained, the final step is the N-alkylation. The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This SN2 reaction results in the formation of the quaternary ammonium (B1175870) salt, this compound. wikipedia.org The reaction is typically carried out by heating the reactants, either neat or in a suitable solvent. Solvent-free conditions are often employed for the preparation of thiazolium salts. mdpi.comresearchgate.net The choice of solvent can influence reaction times and work-up procedures.

Precursor Alkylating Agent Typical Conditions Product Reference
2,4-DimethylthiazoleMethyl IodideNeat or solvent (e.g., Acetonitrile), heatingThis compound wikipedia.orgyoutube.com
2-Methylbenzo[d]thiazole1-Iodoheptane100 °C, sealed tube, Argon atmosphere3-Heptyl-2-methylbenzo[d]thiazol-3-ium iodide mdpi.com
ThiazoleAlkyl HalideVaries (e.g., basic conditions, solvent-free)N-Alkylthiazolium Halide researchgate.netarkat-usa.org

This table presents examples of alkylation and quaternization reactions to form thiazolium salts.

Anion Metathesis Strategies for Iodide Introduction

Anion metathesis, or anion exchange, provides an alternative route to this compound. This strategy is particularly useful when the corresponding thiazolium salt with a different counter-anion (e.g., bromide, chloride, tetrafluoroborate) is more readily accessible or has been prepared via a different synthetic route. acs.orgchemrxiv.org

The process involves dissolving the initial thiazolium salt in a suitable solvent and adding a salt containing the desired iodide anion, typically an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI). The reaction is driven by the precipitation of the less soluble inorganic salt in the chosen solvent system. For example, if a thiazolium bromide is dissolved in a solvent like acetone (B3395972) or acetonitrile (B52724), the addition of NaI leads to the precipitation of sodium bromide (NaBr), which has low solubility in these organic solvents, leaving the desired thiazolium iodide in solution.

A patent for N-alkylated thiazolium salts describes the conversion of compounds with chloride or bromide anions to the corresponding iodide salts. google.com Similarly, research on NHC-ligated palladacycles notes that a chloride anion can be exchanged using silver or sodium salts. acs.org Another expedient method for preparing thiazolium salts involves a clean reaction followed by salt metathesis with salts like sodium tetrafluoroborate (B81430) to obtain the pure product. chemrxiv.org This highlights the versatility of anion metathesis in accessing a range of thiazolium salts with specific counter-ions.

Starting Thiazolium Salt Iodide Source Driving Force Product Reference
2,3,4-Trimethyl-1,3-thiazol-3-ium BromideSodium Iodide (NaI)Precipitation of NaBr in organic solventThis compound google.com
2,3,4-Trimethyl-1,3-thiazol-3-ium ChloridePotassium Iodide (KI)Precipitation of KCl in organic solventThis compound google.com
Imidazolinium Salt (Iodide precursor)N/A (Iodide incorporated during synthesis)N/AImidazolinium Iodide organic-chemistry.org

This table illustrates the anion metathesis strategy for introducing an iodide counter-ion.

One-Pot and Multicomponent Synthesis Techniques for Thiazolium Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules like thiazolium salts from simple precursors in a single reaction vessel, minimizing the need for intermediate purification steps. beilstein-journals.orgresearchgate.net

More broadly, multicomponent reactions are powerful tools for generating heterocyclic scaffolds. The Asinger reaction and its variants, for example, are MCRs that produce 3-thiazolines from components like ketones, ammonia, and sulfur. nih.gov Although this yields a different heterocycle, it demonstrates the power of MCRs in this chemical space. There are reports of versatile multi-component reactions that yield 2,4-disubstituted thiazoles directly, which could then be alkylated to the desired thiazolium salt. researchgate.net Furthermore, one-pot syntheses of various N-heterocyclic carbene precursors are well-established, often involving the condensation of multiple simple starting materials to rapidly build the heterocyclic core. beilstein-journals.orgorganic-chemistry.orgnih.gov

Strategies for Functional Group Introduction and Derivatization of the Thiazolium Core

Once the this compound core is synthesized, various strategies can be employed to introduce additional functional groups or to derivatize the existing substituents. These modifications are crucial for tuning the electronic and steric properties of the molecule, particularly for applications in catalysis. nih.gov

A primary site for functionalization is the C2 position. The proton on the C2 carbon of a thiazolium salt is acidic and can be removed by a base to generate a nucleophilic N-heterocyclic carbene (NHC). wikipedia.orgresearchgate.net While this compound has a methyl group at the C2 position, deprotonation of the C2-methyl group can generate a reactive ylide species, which can then participate in further reactions.

Another key strategy involves the derivatization of the methyl groups attached to the thiazolium ring. For example, the C4-methyl group could potentially be functionalized. More advanced methods could involve C-H activation at the C5 position of the thiazolium ring, allowing for the introduction of various substituents. Copper-catalyzed direct arylation of heterocycle C-H bonds has been demonstrated for thiazoles, providing a pathway to introduce aryl groups. organic-chemistry.org

Furthermore, the entire thiazolium salt can act as a building block in more complex reactions. Thiazolium-mediated multicomponent reactions have been used to synthesize highly functionalized furan (B31954) derivatives, where the thiazolium salt acts as a catalyst that becomes temporarily incorporated into a complex intermediate before being regenerated. acs.orgacs.org This demonstrates the reactivity of the thiazolium core and its potential for use in constructing other molecular scaffolds. A new family of chiral thiazolium carbenes with tunable electronic and steric properties has been developed, showcasing the importance of derivatization for creating tailored catalysts for asymmetric reactions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2,3,4 Trimethyl 1,3 Thiazol 3 Ium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide. It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy would be used to identify the different types of protons and their connectivity in the molecule. For this compound, one would expect to observe distinct signals for the three methyl groups and the single proton on the thiazolium ring.

N-CH₃ (C3-Methyl): The protons of the methyl group attached to the positively charged nitrogen atom (N3) would likely appear as a singlet at a downfield chemical shift, influenced by the electron-withdrawing effect of the quaternary nitrogen.

C-CH₃ (C2-Methyl and C4-Methyl): The protons of the methyl groups attached to the carbon atoms of the thiazole (B1198619) ring (C2 and C4) would also appear as singlets. Their precise chemical shifts would differ based on their electronic environment within the aromatic ring.

Ring Proton (C5-H): The single proton attached to the C5 position of the thiazolium ring would appear as a singlet, and its chemical shift would be characteristic of a proton in an electron-deficient heterocyclic aromatic system.

Carbon-13 (¹³C) NMR Spectroscopy provides information about the carbon skeleton of the molecule. In a ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the six unique carbon atoms.

Thiazolium Ring Carbons (C2, C4, C5): These carbons would resonate at characteristic chemical shifts for a five-membered aromatic heterocycle containing sulfur and a positively charged nitrogen. The C2 carbon, situated between two heteroatoms, would likely be the most downfield of the ring carbons.

Methyl Carbons (N-CH₃, C2-CH₃, C4-CH₃): The carbon atoms of the three methyl groups would appear in the upfield region of the spectrum, with their specific shifts influenced by their point of attachment to the thiazolium ring.

A hypothetical data table for the expected NMR shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃Singlet, downfieldUpfield region
C2-CH₃SingletUpfield region
C4-CH₃SingletUpfield region
C5-HSinglet, downfieldAromatic region
C2-Aromatic region, downfield
C4-Aromatic region
C5-Aromatic region

Advanced Multidimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the structure, advanced multidimensional NMR techniques would be indispensable.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This could be used to confirm the spatial proximity of the methyl groups and the ring proton, further solidifying the structural assignment.

Solvent Effects on NMR Spectral Characteristics

The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for the analysis. For an ionic compound like this compound, the choice of deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) could lead to variations in the chemical shifts of the protons and carbons. These shifts are due to differences in solvent polarity, hydrogen bonding capabilities, and the solvent's ability to stabilize the charged thiazolium cation. A systematic study in different solvents would provide valuable information on these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the 2,3,4-trimethyl-1,3-thiazol-3-ium cation with high precision. This allows for the calculation of the elemental formula of the cation, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and sulfur atoms. The iodide anion would not be observed in the positive ion mode. The expected exact mass of the cation (C₆H₁₀NS⁺) would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data:

IonFormulaCalculated m/z
[M]⁺C₆H₁₀NS⁺128.0528

Investigation of Fragmentation Pathways and Isotopic Patterns

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. For this compound, the fragmentation would occur on the cation.

Common fragmentation pathways for such heterocyclic compounds could involve the loss of neutral molecules such as methyl radicals (•CH₃), acetonitrile (B52724) (CH₃CN), or cleavage of the thiazole ring. Tandem mass spectrometry (MS/MS) experiments could be performed to isolate the molecular ion and induce its fragmentation, allowing for a detailed study of the fragmentation pathways.

The isotopic pattern of the molecular ion and its fragments would also be analyzed. The presence of sulfur would result in a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M peak (containing ³²S). This isotopic signature would further confirm the presence of a sulfur atom in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Fundamental Vibrational Modes

The vibrational modes of this compound can be categorized based on the motions of its constituent parts: the thiazolium ring and the methyl substituents.

The thiazolium ring itself gives rise to a series of characteristic vibrations. These include C-H stretching of the ring's hydrogen atom, C-N and C-S stretching vibrations, and various in-plane and out-of-plane ring deformation modes. The C-H stretching vibration of the thiazolium ring is typically observed in the region of 3100-3200 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong bands in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. The C-S stretching vibrations are generally found at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

The three methyl groups (at positions 2, 3, and 4) contribute their own characteristic vibrational modes. These include symmetric and asymmetric C-H stretching vibrations, which are expected to appear in the 3000-2850 cm⁻¹ range. Additionally, symmetric and asymmetric C-H bending (scissoring) modes are anticipated around 1460 cm⁻¹ and 1380 cm⁻¹ (umbrella mode), respectively. Rocking and twisting modes of the methyl groups occur at lower frequencies.

The interaction between the cationic thiazolium ring and the iodide anion will also influence the vibrational spectrum, potentially causing shifts in the positions of certain bands compared to the free cation.

Table 1: Predicted Fundamental Vibrational Modes for this compound and their Approximate Wavenumber Ranges

Vibrational ModeFunctional GroupApproximate Wavenumber Range (cm⁻¹)
Asymmetric C-H StretchingMethyl Groups (CH₃)2960 - 2980
Symmetric C-H StretchingMethyl Groups (CH₃)2870 - 2890
C-H StretchingThiazolium Ring (C-H)3100 - 3200
Asymmetric C-H BendingMethyl Groups (CH₃)1450 - 1470
Symmetric C-H Bending (Umbrella)Methyl Groups (CH₃)1375 - 1385
C=N and C=C Ring StretchingThiazolium Ring1400 - 1600
C-N StretchingThiazolium Ring1200 - 1350
In-plane Ring Bending and DeformationThiazolium Ring800 - 1200
C-S StretchingThiazolium Ring600 - 800
Out-of-plane Ring BendingThiazolium RingBelow 600

This table is generated based on typical vibrational frequencies for the specified functional groups and may not represent experimentally verified data for this specific compound.

Correlation of Spectral Data with Molecular Structure and Conformation

The conformation of the methyl groups relative to the thiazolium ring can influence the fine structure of the vibrational bands. For instance, rotational isomers could potentially lead to the splitting of certain peaks, although at room temperature, these effects might be averaged out due to rapid rotation.

The strength and position of the C-S bond vibration can be indicative of the electronic environment around the sulfur atom. Studies on related thiazolium salts have shown that interactions with the counter-ion can perturb the electron density of the ring and, consequently, the vibrational frequencies of the bonds within it.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Bond Parameters

The single-crystal X-ray diffraction data for 3,4,5-trimethyl-1,3-thiazol-3-ium iodide reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The thiazolium ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The methyl groups are attached to the C4, C5, and N3 atoms of the ring.

The bond lengths within the thiazolium ring are consistent with a delocalized π-electron system, exhibiting values intermediate between single and double bonds. The C-S bonds are typically in the range of 1.6-1.7 Å, while the C-N bonds are around 1.3-1.4 Å. The C-C bond within the ring is also indicative of aromatic character. The bond angles within the five-membered ring are constrained by its geometry, deviating slightly from the ideal 108° of a regular pentagon.

Table 2: Crystallographic Data and Selected Bond Parameters for 3,4,5-Trimethyl-1,3-thiazol-3-ium Iodide

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)8.5748 nih.gov
b (Å)7.6434 nih.gov
c (Å)13.3454 nih.gov
α (°)90 nih.gov
β (°)92.171 nih.gov
γ (°)90 nih.gov
Selected Bond Lengths (Å)
S-C2Value not available in searched sources
S-C5Value not available in searched sources
N3-C2Value not available in searched sources
N3-C4Value not available in searched sources
C4-C5Value not available in searched sources
**Selected Bond Angles (°) **
C5-S-C2Value not available in searched sources
C2-N3-C4Value not available in searched sources
S-C2-N3Value not available in searched sources
N3-C4-C5Value not available in searched sources
C4-C5-SValue not available in searched sources

Note: Specific bond lengths and angles for 3,4,5-trimethyl-1,3-thiazol-3-ium iodide were not available in the searched public databases. The table presents the available crystallographic data. The structural parameters for this compound are expected to be similar.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of thiazolium iodides is governed by a combination of electrostatic interactions, hydrogen bonding, and in some cases, halogen bonding. In the solid state, the positively charged 2,3,4-trimethyl-1,3-thiazolium cations and the negatively charged iodide anions arrange themselves in a regular three-dimensional lattice.

The primary intermolecular forces are the strong electrostatic attractions between the thiazolium cation and the iodide anion. In addition to this, weaker C-H···I hydrogen bonds are expected to play a significant role in the crystal packing. These interactions involve the hydrogen atoms of the methyl groups and the C-H on the thiazolium ring acting as hydrogen bond donors, and the iodide anion acting as the acceptor. These hydrogen bonds help to stabilize the crystal lattice and direct the packing arrangement.

Theoretical and Computational Investigations of 2,3,4 Trimethyl 1,3 Thiazol 3 Ium Iodide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a cation like 2,3,4-trimethyl-1,3-thiazolium, DFT can predict a range of important chemical characteristics.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For thiazolium salts, the HOMO is typically located on the thiazole (B1198619) ring, while the LUMO is also centered on the heterocyclic system. irjweb.comresearchgate.net The HOMO-LUMO gap in related thiazole derivatives has been calculated to explain charge transfer interactions within the molecule. irjweb.com For instance, a smaller energy gap suggests a molecule is more reactive and "softer," while a larger gap indicates greater stability and "hardness." researchgate.net

Hypothetical FMO Data for 2,3,4-Trimethyl-1,3-thiazolium Cation This table is illustrative, based on typical values for similar compounds, as specific data for 2,3,4-trimethyl-1,3-thiazol-3-ium iodide is not available.

ParameterPredicted Energy (eV)Description
HOMO Energy -6.0 to -7.5Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy -1.5 to -3.0Represents the energy of the lowest available empty orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 3.0 to 5.5Correlates with chemical reactivity and stability. A larger gap implies higher stability.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This involves calculating forces on each atom and minimizing the total energy of the structure. For this compound, this would confirm the planarity of the thiazolium ring, a characteristic feature contributing to its aromaticity. irjweb.com

Calculations on similar structures, such as substituted thiazoles, have determined bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data. researchgate.net Conformational analysis, particularly for the orientation of the methyl groups, would identify the lowest energy conformer.

Predicted Optimized Geometrical Parameters This table presents expected bond lengths and angles for the 2,3,4-trimethyl-1,3-thiazolium cation based on general values for thiazolium rings. Specific calculated values are not available.

Bond/AngleTypePredicted Value
S–C2Bond Length~1.68 Å
N3–C2Bond Length~1.33 Å
N3–C4Bond Length~1.38 Å
C4–C5Bond Length~1.36 Å
C5–SBond Length~1.72 Å
C2–S–C5Bond Angle~90-92°
S–C2–N3Bond Angle~114-116°
C2–N3–C4Bond Angle~110-112°

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

DFT can simulate spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to peaks in Infrared (IR) and Raman spectra. For thiazolium salts, characteristic peaks include C-H stretching, C=N stretching, and ring deformation modes. researchgate.net Comparing calculated frequencies with experimental spectra helps to assign specific vibrational modes to observed peaks. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in UV-Visible spectroscopy. These calculations can help understand the electronic structure and the nature of the transitions (e.g., π→π*).

Analysis of Charge Distribution and Electrostatic Potentials

Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules.

Mulliken Charge Analysis: This method partitions the total electron density among the atoms, providing an estimate of the partial charge on each atom. In thiazolium salts, the nitrogen atom typically bears a significant positive charge, while the sulfur atom can also be an electrophilic site. irjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For thiazolium cations, MEP maps consistently show a positive potential around the entire molecule, with the most electrophilic regions often located near the acidic C2-proton and the sulfur atom, which can exhibit a "σ-hole". nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While DFT focuses on static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. This is particularly useful for understanding how this compound would behave in a solution or interact with a biological system.

Investigation of Dynamic Behavior and Conformational Fluctuations

An MD simulation would model the movement of the 2,3,4-trimethyl-1,3-thiazolium cation and the iodide anion in a solvent box (e.g., water). This allows for the study of:

Solvation Shell: How solvent molecules arrange themselves around the cation and anion.

Ion Pairing: The dynamics of the interaction between the thiazolium cation and the iodide anion in solution.

Conformational Dynamics: The rotation and vibration of the methyl groups and the flexibility of the thiazolium ring over time. While the ring is largely rigid, minor fluctuations can be important for its interactions.

MD simulations on related thiazole-containing compounds have been used to understand their binding mechanisms with biological targets, such as enzymes or DNA, by revealing key interactions and the stability of the complex over time. scispace.comnih.govnih.gov

Simulation of Solvent Effects and Ion Association Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ionic species in solution, providing insights into solvent organization and the dynamics of ion pairing. For a salt like this compound, MD simulations can predict how the cation and anion interact with each other and with solvent molecules.

In a typical MD simulation, a system is constructed consisting of the ions and a large number of solvent molecules in a simulation box. The interactions between all particles are described by a force field, and the trajectories of the particles are calculated over time by integrating Newton's equations of motion. From these trajectories, various structural and dynamic properties can be calculated.

Solvent Effects: The choice of solvent is expected to have a significant impact on the behavior of this compound. In polar protic solvents like water or ethanol, strong solvation of the iodide anion and the thiazolium cation through hydrogen bonding and dipole-ion interactions would be anticipated. This would lead to a solvent-separated ion pair being the predominant species. In contrast, in polar aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167), the solvation of the anion would be weaker, potentially leading to a higher degree of ion pairing. In nonpolar solvents, extensive ion aggregation is expected. nih.gov

Ion Association Dynamics: The degree of ion association can be quantified by calculating the radial distribution function (RDF) between the cation and the anion. The RDF gives the probability of finding an ion at a certain distance from a reference ion. The position of the first peak in the cation-anion RDF indicates the most probable distance between the ions in a contact ion pair. The integration of this peak gives the coordination number, which is the average number of counter-ions in the first solvation shell.

Molecular dynamics simulations on related imidazolium-based ionic liquids have shown that the nature of both the cation and the anion, as well as the solvent, influences the extent of ion pairing and the structure of the resulting aggregates. mdpi.comrsc.org For this compound, it is expected that the iodide anion would be located in proximity to the positively charged thiazolium ring.

A hypothetical summary of results from a molecular dynamics simulation of this compound in different solvents is presented in Table 1.

Table 1: Simulated Ion Association Properties of this compound in Various Solvents

SolventDielectric ConstantCation-Anion Peak RDF (Å)Coordination Number
Water78.44.50.8
Acetonitrile37.53.81.5
Dichloromethane8.93.52.7

This table is illustrative and based on general principles of ion behavior in solvents of varying polarity.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions, including those involving thiazolium salts. researchgate.net These studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.

For this compound, computational studies could be employed to investigate various reactions, such as its synthesis, decomposition pathways, or its role as a catalyst. For instance, in the context of its synthesis via the alkylation of 2,4-dimethylthiazole (B1360104) with methyl iodide, DFT calculations could model the SN2 reaction pathway.

The calculations would typically involve optimizing the geometries of the reactants, the transition state, and the product. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction at its highest energy point. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is related to the reaction rate.

An example of the type of data that could be generated from a computational study of the synthesis of this compound is provided in Table 2.

Table 2: Calculated Energetics for the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (2,4-dimethylthiazole + methyl iodide)0.0
Transition State+15.2
Product (this compound)-10.5

This table presents hypothetical data for illustrative purposes.

Furthermore, computational studies on thiazolium salt-catalyzed reactions, such as the benzoin (B196080) condensation, have provided detailed mechanistic insights. usask.ca Similar studies could be envisioned for reactions potentially catalyzed by 2,3,4-trimethyl-1,3-thiazol-3-ium, where the key steps would involve the formation of a nucleophilic carbene intermediate.

Molecular Docking Studies for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov It is widely used in drug design to understand how a small molecule, such as a thiazolium salt derivative, might interact with a biological macromolecule, typically a protein or nucleic acid.

While no specific molecular docking studies involving this compound are documented, numerous studies on other thiazole and thiazolium derivatives have demonstrated the utility of this approach. mdpi.comnih.gov These studies have been crucial in identifying potential biological targets and in designing new therapeutic agents.

In a hypothetical molecular docking study, the 2,3,4-trimethyl-1,3-thiazol-3-ium cation could be docked into the active site of an enzyme. The docking algorithm would explore various binding poses and score them based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein.

For example, the positively charged thiazolium ring could form favorable electrostatic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in the active site. The methyl groups could engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, or valine).

Table 3 provides a hypothetical summary of the types of interactions that might be observed in a molecular docking study of 2,3,4-trimethyl-1,3-thiazol-3-ium with a model protein active site.

Table 3: Hypothetical Molecular Docking Results for 2,3,4-Trimethyl-1,3-thiazol-3-ium with a Protein Target

Interaction TypeInteracting ResiduesDistance (Å)
Electrostatic (Cation-π)Tryptophan (Trp) 843.9
Hydrophobic (Alkyl)Leucine (Leu) 454.1
Hydrophobic (Alkyl)Isoleucine (Ile) 994.3

This table is for illustrative purposes to demonstrate the output of a typical molecular docking study.

Such studies are invaluable for the rational design of more potent and selective inhibitors or for understanding the molecular basis of the biological activity of thiazolium compounds.

Reactivity and Mechanistic Chemistry of 2,3,4 Trimethyl 1,3 Thiazol 3 Ium Iodide

N-Heterocyclic Carbene (NHC) Generation and Stability

Deprotonation Pathways and Carbene Formation

The generation of an N-heterocyclic carbene from a thiazolium salt is predicated on the deprotonation of the C2-hydrogen, which is the hydrogen atom positioned between the nitrogen and sulfur atoms of the heterocyclic ring. This proton is significantly acidic due to the electron-withdrawing effects of the adjacent heteroatoms and the positive charge on the ring. In the case of 2,3,4-trimethyl-1,3-thiazol-3-ium iodide, the application of a sufficiently strong base abstracts this C2-proton to yield the corresponding NHC, 2,3,4-trimethyl-1,3-thiazol-2-ylidene.

Figure 1: Deprotonation of this compound to form the corresponding N-heterocyclic carbene.

Research has demonstrated that thiazolium cations can be deprotonated to generate S,N-heterocyclic carbenes. rsc.org The resulting carbene is a reactive intermediate, existing in equilibrium with its dimeric form, an "electron-rich olefin," although the monomeric carbene is typically the species involved in catalysis. rsc.orgnih.gov

Electronic Properties and Reactivity of the Derived Carbene Species

The derived carbene, 2,3,4-trimethyl-1,3-thiazol-2-ylidene, possesses distinct electronic properties that dictate its reactivity. As an N-heterocyclic carbene, it is a strong σ-donor. nih.gov This strong nucleophilic character at the carbene carbon is a result of the stabilizing influence of the adjacent nitrogen and sulfur atoms. The nitrogen atom, being a π-donating group, and the sulfur atom contribute to the electronic stabilization of the carbene center.

The electronic nature of NHCs can be fine-tuned by altering the substituents on the heterocyclic ring. urfu.ru In 2,3,4-trimethyl-1,3-thiazol-2-ylidene, the presence of methyl groups at the N3, C4, and C5 positions influences the electronic properties through inductive effects. Methyl groups are generally considered to be weakly electron-donating. This electronic donation can subtly enhance the nucleophilicity of the carbene compared to unsubstituted or electron-withdrawing group-substituted analogues.

The reactivity of this carbene is characterized by its nucleophilic attack on electrophilic centers. This is the fundamental step in the organocatalytic transformations it mediates, such as the benzoin (B196080) condensation and the Stetter reaction. The carbene's ability to act as a strong σ-donor also makes it a suitable ligand for transition metals. nih.gov

Catalytic Activity Mechanisms

Organocatalytic Transformations (e.g., Benzoin Condensation, Umpolung Reactivity, Stetter Reaction)

This compound is a member of the thiazolium salt class of catalysts, which are renowned for their ability to induce umpolung (polarity reversal) reactivity in aldehydes. nih.govwikipedia.org This catalytic strategy is central to classic carbon-carbon bond-forming reactions like the benzoin condensation and the Stetter reaction.

Benzoin Condensation: The benzoin condensation is the coupling of two aldehydes to form an α-hydroxy ketone. lscollege.ac.in The mechanism, first proposed by Breslow, involves the initial formation of the NHC from the thiazolium salt. The NHC then attacks the carbonyl carbon of an aldehyde, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer generates the key "Breslow intermediate," an enaminol species. This intermediate is nucleophilic at the carbon that was originally the carbonyl carbon, representing the umpolung of the aldehyde's reactivity. This nucleophilic center then attacks a second molecule of aldehyde. Finally, the catalyst is eliminated to yield the benzoin product and regenerate the NHC for the next catalytic cycle. While specific yield data for this compound in this reaction is not detailed in the surveyed literature, the general mechanism for thiazolium-catalyzed benzoin condensation is well-established. lscollege.ac.in

Stetter Reaction: The Stetter reaction is the 1,4-conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, to produce a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism is closely related to that of the benzoin condensation. irapa.orgirapa.org It begins with the generation of the NHC and the formation of the Breslow intermediate. Instead of attacking a second aldehyde, the nucleophilic Breslow intermediate adds to the β-carbon of the Michael acceptor. Subsequent proton transfer and elimination of the catalyst afford the 1,4-dicarbonyl product. The Stetter reaction is generally irreversible, which often leads to higher yields of the desired product compared to the reversible benzoin condensation. organic-chemistry.org Thiazolium salts are traditional catalysts for this transformation. wikipedia.org

Figure 2: General mechanism of the Stetter reaction catalyzed by a thiazolium salt.

Role as Precatalysts in Transition Metal Catalysis

N-Heterocyclic carbenes are highly effective ligands for transition metals, forming stable metal complexes that are active in a wide range of catalytic applications. nih.gov Thiazol-2-ylidenes, the class of carbenes to which 2,3,4-trimethyl-1,3-thiazol-2-ylidene belongs, have been shown to be effective ligands in transition metal catalysis. nih.govresearchgate.net The strong σ-donating ability of these carbenes helps to stabilize the metal center and can influence the catalytic activity of the resulting complex.

This compound serves as a precatalyst, or ligand precursor, for the in-situ or ex-situ generation of the corresponding NHC ligand. This carbene can then coordinate to a transition metal center. While the surveyed literature does not provide specific examples of catalytic systems employing complexes derived from this compound, the generation of the free carbene from this salt has been documented, indicating its potential for use in this capacity. rsc.org

Intermolecular Interactions and Ionic Association

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, providing insight into its intermolecular interactions and ionic association. nih.gov The crystal structure reveals a complex network of interactions between the thiazolium cation and the iodide anion.

The data from the Crystallography Open Database (COD) for 3,4,5-trimethylthiazolium iodide (a synonym) indicates a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters are provided in the table below.

Table 1: Crystal Structure Data for 3,4,5-Trimethyl-1,3-thiazol-3-ium Iodide
ParameterValue
Formula C₆H₁₀INS
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 8.5748
b (Å) 7.6434
c (Å) 13.3454
α (°) 90
β (°) 92.1710
γ (°) 90
Z 4
COD Number 7036976
Data sourced from PubChem CID 11242259. nih.gov

The study by Binder, Corrente, and Macdonald, which reports the crystal structure, focuses on the synthesis and reactivity of S,N-heterocyclic carbenes, confirming the role of such thiazolium iodides as carbene precursors. rsc.org The arrangement of ions in the crystal lattice is a result of a balance between maximizing favorable electrostatic interactions and accommodating the steric bulk of the substituents on the thiazolium ring.

Solvent Dielectric Constant Dependence on Ion-Pairing Processes

Thiazolium salts, being ionic compounds, exist in solution as a mixture of solvated ions and ion pairs. The extent of ion-pairing is significantly influenced by the solvent's dielectric constant (ε). In solvents with high dielectric constants, such as water or dimethyl sulfoxide (B87167) (DMSO), the salt is expected to be largely dissociated into free-solvated 2,3,4-trimethyl-1,3-thiazolium cations and iodide anions. Conversely, in solvents of low dielectric constant, the formation of contact ion pairs and solvent-separated ion pairs becomes more favorable due to weaker shielding of the electrostatic attraction between the cation and anion.

Recent studies on related benzothiazolium salts have highlighted that the shortest cation-anion contacts often involve the sulfur atom, a phenomenon rationalized as a "charge assisted chalcogen bond". acs.org This interaction is not purely electrostatic but also involves contributions from polarization and dispersion forces. acs.org The formation and strength of these ion pairs, whether through coulombic attraction or specific interactions like chalcogen bonding, would thus be highly dependent on the solvent's ability to solvate the individual ions. While the positive charge in a thiazolium cation is formally on the nitrogen, computational studies show that the electrostatic potential on the sulfur atom plays a crucial role in intermolecular interactions. acs.org

Electrostatic Stabilization Phenomena in Solution

While direct research on the electrostatic stabilization of this compound is not specified in the available literature, the principles of ion solvation and intermolecular forces govern its behavior. The stabilization of the 2,3,4-trimethyl-1,3-thiazolium cation in solution is achieved through interactions with solvent molecules.

Diverse Organic Transformations Involving the Thiazolium Cation

Nucleophilic Addition-Elimination Reactions

Specific examples of nucleophilic addition-elimination reactions involving the 2,3,4-trimethyl-1,3-thiazol-3-ium cation are not detailed in the reviewed scientific literature. However, the general reactivity of thiazolium salts indicates a susceptibility to such reaction pathways.

The thiazolium ring is an electron-deficient heterocycle, and this character is enhanced by N-alkylation to form the cation. pharmaguideline.com The C2 position of the thiazolium ring is particularly vulnerable to nucleophilic attack. pharmaguideline.comwikipedia.org This is due to the adjacent positively charged nitrogen atom, which makes the C2-proton acidic and the carbon itself electrophilic. pharmaguideline.comwikipedia.org While the target compound has a methyl group at the C2 position, nucleophilic attack at this site would be a key step in reactions like the benzoin condensation or Stetter reaction, which are famously catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts. wikipedia.orgtcichemicals.com

The typical mechanism involves the deprotonation at C2 (if a proton is present) to form a nucleophilic carbene. However, direct nucleophilic attack on the ring carbons, particularly C2, can also occur, leading to ring-opening or substitution, which can be classified as an addition-elimination type process. For a nucleophilic substitution to occur on the thiazole (B1198619) ring, a strong nucleophile is generally required. pharmaguideline.com

Intramolecular Ring-Closure and Cyclization Processes

There is a lack of specific documented instances of intramolecular ring-closure and cyclization processes originating from this compound in the available literature. Nevertheless, this class of reaction is known for related heterocyclic systems.

For example, studies on 2-amino-1,3-benzothiazole derivatives show that N-alkylation can be followed by an intramolecular dehydrative cyclization, leading to condensed heterocyclic systems with a bridged nitrogen atom. nih.gov Such processes often depend on the presence of suitable functional groups on the substituents of the thiazolium ring that can act as internal nucleophiles or electrophiles. For this compound, a hypothetical intramolecular cyclization would require one of the methyl groups to be functionalized or to participate in the reaction under specific conditions, for instance, through activation to form a carbanion.

General strategies for forming fused heterocyclic systems often rely on the cyclization of appropriately substituted thiazole precursors. researchgate.net

Reactions with Other Organic Salts and Heterocyclic Systems (e.g., Zincke's Salts)

Direct studies on the reaction of this compound with other organic salts like Zincke's salts (N-(2,4-dinitrophenyl)pyridinium salts) have not been found. However, research on the closely related compound, 2,3-dimethylbenzothiazolium iodide, provides a relevant precedent for this type of transformation.

In a known reaction, 2,3-dimethylbenzothiazolium iodide reacts with Zincke's salts in hot pyridine (B92270). This reaction results in the introduction of an aryl residue (the 2,4-dinitrophenyl group) onto the thiazole ring. The proposed mechanism involves an intermolecular transformation where the pyridine ring of the Zincke's salt is opened and then participates in a reaction involving the active methyl group at the 2-position of the benzothiazolium salt. This demonstrates that the C2-methyl group on a thiazolium ring can be activated to participate in C-C bond-forming reactions with electrophilic heterocyclic systems.

Advanced Research Applications of Thiazolium Salts and Derivatives

Applications in Organocatalysis and Green Chemistry

Thiazolium salts are recognized for their role in organocatalysis, particularly in reactions like the benzoin (B196080) condensation. Their utility is often discussed within the framework of green chemistry, which seeks to develop more environmentally benign chemical processes.

Development of Catalytic Systems for Sustainable Organic Synthesis

Research in this area often focuses on the synthesis of various heterocyclic compounds using thiazolium-based catalysts. For instance, N-monosubstituted thioamides can be cyclized with α-halocarbonyl compounds to form thiazolium salts. researchgate.net These salts can then act as catalysts. The principles of green chemistry encourage the use of such catalytic systems to improve reaction efficiency and reduce waste. researchgate.net

Role as Ionic Liquid Solvents and Catalysts in Various Reactions

Ionic liquids (ILs) are salts with low melting points, and many possess a thiazolium or benzothiazolium core. researchgate.net These ILs are explored as "green" solvents due to their low vapor pressure and potential for recyclability. nih.gov They can serve as both the reaction medium and the catalyst, simplifying processes and potentially leading to more sustainable chemical synthesis. rsc.org For example, thiazolium-based ionic liquids have been investigated for their catalytic activity in various chemical transformations. researchgate.net

Electrochemical Research Applications

The electrochemical properties of thiazolium salts are another area of active research, with potential applications in energy storage and electrodeposition.

Electrolyte Systems for Energy Storage and Conversion Technologies

The development of safer and more efficient electrolytes is a critical aspect of battery research. While specific data on 2,3,4-trimethyl-1,3-thiazol-3-ium iodide is unavailable, other organic salts are being investigated as potential components of electrolytes for lithium-ion or sodium batteries. The general aim is to find compounds that can improve the lifetime and performance of these energy storage devices.

Investigation in Electrodeposition Processes

The electrochemical synthesis of various organic compounds is an area of interest. For example, the anodic oxidation of catechols in the presence of certain sulfur-containing heterocycles has been studied. researchgate.net While not directly involving the specified thiazolium salt, this type of research highlights the broader investigation into the electrochemical behavior of related classes of compounds.

Development of Advanced Materials

Thiazolium salts are also being incorporated into novel materials with specialized properties.

For example, certain styryl hemicyanine dyes containing a thiazolium iodide core have been synthesized and investigated for their fluorescent properties and potential applications in visualizing nucleic acids and cell components. mdpi.comsemanticscholar.orgmdpi.com These materials demonstrate how the thiazolium structure can be a key component in the development of advanced functional dyes. Another area of research involves creating alkanethiols using thiazolium iodides as intermediate compounds, which are valuable in materials science for their ability to bind to gold surfaces. nih.gov

Polymerized Ionic Liquids (PILs) for Polymer Science and Batteries

Polymerized ionic liquids (PILs) are a class of polymers that have an ionic liquid species attached to a polymer backbone. This design combines the desirable properties of ionic liquids, such as high ionic conductivity and thermal stability, with the mechanical stability of a polymer. While specific studies on the polymerization of this compound are not prevalent, research into other polymerizable ionic liquids, such as those based on vinyl triazolium, provides a framework for their potential applications. google.com The general strategy involves conjugating an ionic liquid moiety to a polymerizable group like vinyl or (meth)acrylate. google.com This allows for the creation of materials with tailored properties for applications in batteries and as gas separation membranes. google.com The introduction of spacer groups between the ionic liquid and the polymer backbone can lower the glass transition temperature and enhance ionic conductivity. google.com

Functional Materials for Gas Separation and Other Technologies

The porosity and chemical functionality of materials are key to their application in gas separation. While direct studies on this compound for gas separation are not available, research on functional materials like metal-organic frameworks (MOFs) highlights the importance of chemical tuning for selective gas adsorption. For instance, MOFs are computationally screened and functionalized to enhance the capture of gases like I2 and CH3I, particularly in humid environments relevant to the nuclear industry. nih.gov The performance of these materials is dictated by factors such as pore size, surface area, and the chemical nature of the functional groups. nih.gov Although traditional materials like activated carbon and silver-exchanged zeolites have been used, they face limitations in efficiency and environmental impact. nih.gov

Chemical Biology and Bio-Inspired Research

The thiazolium ring is a core component of thiamine (B1217682) (vitamin B1) and is central to its biological activity. This has inspired a range of research in chemical biology.

Thiamine Mimicry and Enzyme Active Site Modeling Studies, focusing on mechanistic insights

The thiazolium moiety of thiamine pyrophosphate (TPP) is crucial for the catalytic activity of TPP-dependent enzymes, which are vital for metabolism. Research in this area often involves the synthesis of thiamine analogues to probe enzyme mechanisms or to act as inhibitors. These analogues can compete with TPP for the enzyme's active site, thereby abolishing its function. nih.gov Structural studies of thiamine-anion interactions serve as models for how substrates bind and react at the active site. researchgate.net For example, the interaction between the thiamine cation and iodide anions in crystals of thiamine iodide provides insight into the hydrogen bonding and electrostatic interactions that can occur within an enzyme's active site. researchgate.netnih.gov

Design of Spectroscopic Probes for Molecular Recognition and Imaging Studies, based on their chemical and photophysical properties

Thiazolium-containing compounds, particularly styryl dyes, have been developed as fluorescent probes for biological imaging. These dyes often exhibit low intrinsic fluorescence in aqueous solutions but show a significant increase in fluorescence upon binding to biomolecules like DNA and RNA. mdpi.com This "light-on" property makes them excellent candidates for visualizing cellular components. For instance, (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide and its derivatives have been synthesized and their photophysical properties studied for applications in nucleic acid and cell nucleoli visualization. mdpi.commdpi.comresearchgate.netdoaj.org The introduction of different substituents on the thiazolium ring system allows for the fine-tuning of their spectroscopic properties and biological targeting. mdpi.com

Chemical Delivery Systems Based on Thiazolium Compounds, with emphasis on the chemical mechanism of delivery

The ability of certain molecules to be transported across cell membranes is a critical aspect of drug delivery. While specific chemical delivery systems based on this compound are not documented, the principles can be inferred from related research. For example, thiamine itself requires transport into the cytoplasm to be converted into its active form, TPP. nih.gov In the context of enzyme inhibition, thiamine analogues are designed to be membrane-permeable, often by masking charged groups as esters, which can then be cleaved by intracellular esterases to release the active inhibitor. nih.gov This prodrug approach is a potential mechanism for the targeted delivery of thiazolium-based compounds.

Surface Chemistry and Corrosion Inhibition Studies

Thiazole (B1198619) and thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals, particularly in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govdntb.gov.ua The efficiency of these inhibitors is influenced by their chemical structure, including the presence of heteroatoms (like nitrogen and sulfur) and π-electrons, which facilitate bonding to the metal surface. nih.gov For example, studies on compounds like 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) and thiazolyl blue (MTT) have demonstrated their effectiveness in protecting mild steel and copper from corrosion. nih.govmdpi.com The adsorption of these inhibitors often follows the Langmuir isotherm, indicating a monolayer formation on the metal surface. mdpi.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate their performance. nih.govmdpi.com

Compound NameApplication InvestigatedKey Findings
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleCorrosion InhibitionDemonstrates high inhibition efficiency for mild steel in acidic media, which increases with concentration. nih.gov
Thiazolyl blue (MTT)Corrosion InhibitionActs as an effective mixed-type inhibitor for copper in neutral chloride solution, with efficiency up to 95.7%. mdpi.com
(E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodideSpectroscopic ProbeShows low intrinsic fluorescence but significant enhancement upon binding to dsDNA, suitable for cell nucleoli visualization. mdpi.com
(E)-3-heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodideSpectroscopic ProbeThe heptyl substituent improves the photophysical properties of the dye for cellular imaging applications. mdpi.com

Future Directions and Emerging Research Avenues for 2,3,4 Trimethyl 1,3 Thiazol 3 Ium Iodide

Exploration of Novel Synthetic Pathways for Structural Diversification

Future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic routes to access not only 2,3,4-trimethyl-1,3-thiazol-3-ium iodide but also a diverse library of its derivatives. While traditional methods like the Hantzsch thiazole (B1198619) synthesis are well-established, emerging strategies aim to introduce a wider range of functional groups onto the thiazolium core, enabling fine-tuning of its steric and electronic properties.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to functionalized thiazolium salts. nih.gov MCRs can facilitate the introduction of diverse substituents at various positions of the thiazole ring, which is crucial for creating catalysts with tailored activities.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability. Microwave radiation, for instance, has been shown to facilitate the condensation process in the synthesis of arylated thiazolines. nih.gov

Novel Thionating and Cyclization Reagents: Research into alternatives to classic reagents like Lawesson's reagent is ongoing. For example, the P2S5-Py2 complex has been studied as an expedient method to prepare a variety of thiazolium salts from readily available α-formamido ketones. usask.cachemrxiv.org Such methods can offer milder reaction conditions and simpler purification processes, avoiding the need for chromatography. chemrxiv.org A visible-light-induced reaction of active methylene (B1212753) ketone derivatives with thioureas represents a green chemistry approach for constructing 2-aminothiazole (B372263) derivatives at room temperature. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Thiazolium Salt Diversification

Synthetic Strategy Advantages Potential for Diversification Key Research Findings Citation(s)
P2S5-Py2 Complex Rapid access, clean reaction, simple filtration for purification. Suitable for a variety of substituents on the heterocycle. Efficiently prepares thiazolium salts from α-formamido ketones. usask.cachemrxiv.org
Multicomponent Reactions High atom economy, operational simplicity, rapid assembly of complex molecules. Allows for wide structural diversity by varying the multiple starting components. Enables synthesis of thiazoline (B8809763) frameworks under mild conditions. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, improved yields. Facilitates condensation of substrates that may be unreactive under conventional heating. Efficiently produces arylated thiazolines without the need for a solvent. nih.gov
Visible-Light Photocatalysis Mild reaction conditions, green chemistry approach, uses light as a renewable energy source. Good functional group tolerance, broad substrate scope. Enables one-pot synthesis of functionalized 2-aminothiazoles. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound and its derivatives, advanced computational modeling offers a pathway to rationally design new catalysts and materials.

Future research in this area will likely involve:

Predicting Reactivity and Stability: DFT calculations can determine the electronic structure, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential of thiazolium salts. mdpi.com This information is crucial for predicting their reactivity in catalytic cycles and their stability under various conditions. For example, computational studies can predict which derivatives of a parent molecule will have higher chemical reactivity based on their band gap energy differences.

Mechanism Elucidation: Computational modeling can map the entire reaction pathway for thiazolium-catalyzed reactions, identifying transition states and intermediates. nih.gov This allows for a deep understanding of the reaction mechanism and the origin of stereoselectivity in asymmetric catalysis. core.ac.ukcapes.gov.br

Designing Novel Materials: By simulating the interactions between thiazolium moieties and other components, researchers can design hybrid materials with specific properties. For instance, computational screening can predict the electrochemical windows of thiazolium-based ionic liquids, identifying promising candidates for energy storage applications. researchgate.net DFT has been used to assess the feasibility of preparing new scaffolds by predicting the energy barriers of rate-determining steps. rsc.org

Table 2: Applications of Computational Modeling for Thiazolium Species

Computational Method Application Area Insights Gained Citation(s)
Density Functional Theory (DFT) Reactivity Prediction Calculation of HOMO-LUMO gaps, electrostatic potential, and chemical potential to predict reactive sites and stability. mdpi.com
Molecular Electron Density Theory (MEDT) Catalytic Mechanism Analysis of reaction pathways, transition states, and the role of non-covalent interactions (e.g., hydrogen bonds) in catalysis. nih.gov
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) Asymmetric Catalysis Optimization of transition-state geometries to understand and predict stereochemical outcomes in chiral catalysis. capes.gov.br
Molecular Dynamics (MD) Simulations Material Design Examination of structural deviations and conformational changes in complex systems, such as protein-ligand interactions or material stability. mdpi.comjchemlett.com

Expansion into Underexplored Catalytic Domains and Reaction Types

While thiazolium salts are famously used as precatalysts for N-heterocyclic carbenes (NHCs) in reactions like the benzoin (B196080) condensation and the Stetter reaction, their full catalytic potential remains to be unlocked. researchgate.netyoutube.com Future research will aim to apply this compound and its structurally modified variants to a broader range of chemical transformations.

Emerging catalytic applications include:

Umpolung of Novel Substrates: The ability of thiazolium-derived NHCs to induce polarity reversal ("umpolung") is their key feature. Research is expanding this concept to new classes of substrates beyond aldehydes, such as α-diketones, for conjugate addition reactions. researchgate.net

Asymmetric Catalysis: A significant challenge and opportunity lies in the development of new chiral thiazolium salts for enantioselective reactions. Incorporating hydrogen-bonding motifs into the catalyst structure is a promising strategy to control stereochemistry through attractive forces rather than just steric hindrance. cam.ac.uk

Oxidative and Redox-Neutral Catalysis: Moving beyond traditional umpolung, thiazolium-NHCs are being explored in cooperative catalysis systems for redox-neutral annulations and oxidative esterification reactions.

Polymerization Catalysis: The use of NHCs to catalyze ring-opening polymerization of lactones and other cyclic monomers is a growing field, offering a metal-free route to biodegradable polymers.

Development of Hybrid Materials with Tailored Thiazolium Moieties

The unique properties of the thiazolium cation make it an attractive building block for advanced functional materials. By incorporating the this compound moiety into larger structures, researchers can create hybrid materials with tailored properties for specific applications.

Future research avenues include:

Thiazolium-Based Ionic Liquids (ILs): Thiazolium salts are structurally analogous to the widely studied imidazolium-based ILs. researchgate.net Further research into synthesizing novel thiazolium ILs is needed to systematically study their physicochemical properties, such as thermal stability, viscosity, and conductivity, for applications as green solvents, lubricants, or electrolytes in energy storage devices. researchgate.net

Metal-Organic Frameworks (MOFs): Thiazole-containing ligands can be used to construct luminescent MOFs. mdpi.com These porous materials have potential applications as chemical sensors, where the adsorption of analytes into the pores can cause a detectable change in luminescence. mdpi.com The thiazolium moiety could be integrated into MOF linkers to modulate their electronic properties or to act as catalytic sites.

Functionalized Polymers and Surfaces: Covalently attaching thiazolium units to polymer backbones or silica (B1680970) surfaces can create materials with unique functionalities. nih.gov For example, thiazolium-functionalized chitosan (B1678972) films have been developed, and mesoporous silica hybrids can be created using triazolyl-ligated precursors. researchgate.netnih.gov Recently, a thiazolium iodide derivative was used to heal surface impurities in perovskite films, leading to a significant enhancement in solar cell efficiency. acs.org

Deeper Mechanistic Insights into Complex Chemical and Biochemical Systems Involving Thiazolium Species

A fundamental understanding of the mechanisms by which this compound participates in chemical and biochemical processes is crucial for its future development.

Key areas for deeper mechanistic investigation are:

Catalytic Intermediates: While the Breslow intermediate is a well-known species in thiazolium-catalyzed reactions, further studies are needed to characterize other transient intermediates and understand their role in determining reaction outcomes and efficiency. researchgate.net Experimental and theoretical studies can illuminate reaction pathways and catalyst deactivation mechanisms. nih.gov

Non-Covalent Interactions: The role of weaker interactions, such as hydrogen bonding and chalcogen bonding, is increasingly recognized as critical in catalysis and molecular recognition. nih.govacs.org Experimental and theoretical studies have confirmed the high propensity of the sulfur atom in thiazolium derivatives to act as a chalcogen bond donor, an interaction that may play a significant role in its catalytic activity. acs.org

Biochemical Mimicry and Interactions: As a thiamine (B1217682) analog, this compound can be used as a probe to study the non-coenzyme functions of Vitamin B1 in neurological processes. wikipedia.orgnih.gov Recent studies with other thiazolium salts have shown they can mimic thiamine's effects on the pyruvate (B1213749) dehydrogenase complex and acetylcholine (B1216132) synthesis in synaptosomes, providing a tool to separate the vitamin's coenzyme and non-coenzyme roles. nih.gov Investigating its interactions with thiamine-binding sites and enzymes like thiamine pyrophosphokinase can provide valuable insights into neurobiology and the development of therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves quaternization of the thiazole ring using methyl iodide under reflux in polar aprotic solvents (e.g., acetonitrile). Optimize stoichiometric ratios (e.g., 1.2:1 methyl iodide to thiazole precursor) and reaction duration (48–72 hours). Catalytic systems like copper(I) iodide (0.5–1 mol%) enhance efficiency, as shown in analogous heterocyclic iodination reactions. Post-synthesis purification via recrystallization from ethanol/water mixtures ensures high purity .

Q. What crystallographic software packages are suitable for solving and refining the crystal structure of this compound?

  • Methodological Answer : The SHELX system (SHELXD for structure solution and SHELXL for refinement) is ideal for small-molecule crystallography. WinGX/ORTEP provides tools for anisotropic displacement parameter visualization and packing analysis. For twinned crystals, use SHELXL’s TWIN and BASF instructions to refine twin laws .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use ¹H and ¹³C NMR to confirm substitution patterns and cationic formation. Infrared spectroscopy identifies C–I bonds (500–600 cm⁻¹ region). Elemental analysis verifies iodine content (~39%). Cross-validate experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can DFT calculations be employed to investigate tautomeric equilibria or nonlinear optical (NLO) properties of this thiazolium derivative?

  • Methodological Answer : Perform B3LYP/6-311++G(d,p) calculations to map tautomeric potential energy surfaces. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer capabilities. Solvent effects should be modeled using polarizable continuum models (PCM). Compare hyperpolarizability (β) values with experimental second-harmonic generation (SHG) data .

Q. What experimental design considerations are critical when evaluating this compound’s performance as an organic semiconductor dopant?

  • Methodological Answer : Use vacuum co-evaporation (10⁻⁶ mbar) with doping gradients (5–15 wt%). Measure conductivity via four-point probe across 100–300 K. Calculate activation energy from Arrhenius plots. Assess air stability through cyclic exposure tests (24–72 hours) combined with XPS surface analysis to monitor iodine degradation .

Q. How should researchers address contradictory crystallographic data between X-ray refinement and computational geometry optimizations?

  • Methodological Answer : Perform Hirshfeld surface analysis to identify intermolecular forces distorting bond lengths. Validate with neutron diffraction data if available. Apply QM/MM cluster models (e.g., ONIOM) to isolate lattice effects. Discrepancies >3σ in bond angles warrant reinvestigation of twinning or disorder using SHELXL’s PART and FREE commands .

Methodological Tables

Research Aspect Key Parameters Validation Tools
Crystallographic refinementTwin fraction (BASF), displacement parameters (ANIS), hydrogen bonding networksSHELXL, WinGX/ORTEP, Mercury
DFT studiesBasis set (6-311++G(d,p)), solvent model (PCM), hyperpolarizability (β)Gaussian, ORCA, Multiwfn
Doping efficiencyConductivity (σ), activation energy (Eₐ), doping concentration (wt%)Four-point probe, Arrhenius analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
Reactant of Route 2
2,3,4-Trimethyl-1,3-thiazol-3-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.